4-(4-Pyrimidinyl)benzoic acid is a chemical compound with significant relevance in medicinal chemistry and drug development. It is characterized by a pyrimidine ring attached to a benzoic acid moiety, which allows it to participate in various chemical reactions and biological interactions. The compound is often studied for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of biologically active molecules.
The compound can be synthesized through various chemical methods, primarily involving the reaction of pyrimidine derivatives with benzoic acid or its derivatives. The synthesis pathways are often optimized for yield and purity, making it suitable for research and industrial applications.
4-(4-Pyrimidinyl)benzoic acid falls under the category of organic compounds, specifically as an aromatic carboxylic acid. It is also classified as a heterocyclic compound due to the presence of the nitrogen-containing pyrimidine ring.
The synthesis of 4-(4-Pyrimidinyl)benzoic acid typically involves several steps:
A common synthetic route includes:
The molecular formula of 4-(4-Pyrimidinyl)benzoic acid is . Its structure features:
Cc1ccc(cc1C(=O)O)c2ncccc2
InChI=1S/C11H9N2O2/c1-7-3-5-9(8(12)6-7)10(13)11-14-4-2-1-2-14/h1-6H,(H,12,13)
4-(4-Pyrimidinyl)benzoic acid can undergo several chemical reactions:
These reactions typically require specific conditions:
The mechanism of action for 4-(4-Pyrimidinyl)benzoic acid in biological systems often involves its interaction with specific enzymes or receptors. For instance, compounds derived from this structure have been investigated for their roles in inhibiting certain enzymes involved in disease pathways.
Studies indicate that derivatives of 4-(4-Pyrimidinyl)benzoic acid may exhibit anti-inflammatory or anticancer properties by modulating biochemical pathways associated with cell proliferation and apoptosis.
4-(4-Pyrimidinyl)benzoic acid has notable applications in:
Transition metal-catalyzed cross-coupling reactions represent the cornerstone methodology for constructing the pivotal C-C bond between pyrimidine and benzoic acid moieties in 4-(4-pyrimidinyl)benzoic acid derivatives. The electron-deficient nature of the pyrimidine ring necessitates careful catalyst selection to overcome inherent reactivity challenges. Suzuki-Miyaura coupling has emerged as the most efficient strategy, enabling the conjugation of halogenated pyrimidines with boronic acid-functionalized benzoic acids under mild conditions. Typical protocols employ Pd(PPh₃)₄ (2-5 mol%) in toluene/water mixtures with K₂CO₃ as base at 80-100°C, achieving yields of 70-92% [2] [8]. The methodology demonstrates excellent functional group tolerance, accommodating protected carboxylic acids, ester groups, and various heterocyclic systems without competitive side reactions.
Sonogashira coupling provides access to alkynyl-bridged analogs critical for kinase inhibitor development. This palladium-copper co-catalyzed reaction couples 4-iodopyrimidines with terminal alkynes bearing protected benzoic acid functionalities. Optimal conditions utilize PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%) in diisopropylamine at 60°C, yielding conjugated products in 65-85% yield after deprotection. The resultant rigid linear architecture enhances binding to ATP pockets in kinases like CK2α [2] [6]. Recent advances in direct C-H arylation bypass pre-functionalization steps; electron-deficient pyrimidines undergo regioselective C5-arylation with aryl iodides containing carboxylic acid groups using Pd(OAc)₂/pivalic acid catalyst systems in DMAc at 120°C, though yields remain modest (45-60%) [8].
Table 1: Cross-Coupling Methodologies for Pyrimidine-Benzoic Acid Conjugation
Coupling Type | Catalyst System | Pyrimidine Precursor | Benzoic Acid Partner | Reaction Conditions | Yield Range |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 4-Chloropyrimidine | 4-Boronic acid benzoate | Toluene/H₂O (3:1), 85°C | 70-92% |
Sonogashira | PdCl₂(PPh₃)₂/CuI | 4-Iodopyrimidine | Terminal alkyne with protected COOH | iPr₂NH, 60°C | 65-85%* |
Direct C-H Arylation | Pd(OAc)₂/PivOH | Unfunctionalized pyrimidine | 4-Iodobenzoic acid | DMAc, 120°C | 45-60% |
After deprotection of carboxylic acid |
The pyrimidine ring in 4-(4-pyrimidinyl)benzoic acid serves as a versatile platform for structural diversification via electrophilic and nucleophilic transformations, enabling precise modulation of electronic properties and bioactivity. Strategic modifications focus on three key positions:
C2-Substitution: Electrophilic aromatic substitution introduces halogen atoms (Cl, Br) at C2 using NXS (X = Cl, Br) in acetonitrile at 60°C, providing handles for subsequent cross-coupling. Amination occurs via Pd-catalyzed Buchwald-Hartwig reactions with primary/secondary amines using XPhos as ligand, yielding 2-aminopyrimidine derivatives with potent CK2α inhibition (IC₅₀ = 14-46 nM) [6]. Thioether formation proceeds efficiently with arylthiols under oxidative conditions (CuI/O₂), enhancing cellular permeability.
C5-Functionalization: Directed ortho-metalation at C5 is achieved using TMPMgCl·LiCl at -78°C in THF, followed by quenching with electrophiles (aldehydes, ketones, disulfides). This regioselective metalation overcomes the inherent electron-deficiency challenges, enabling installation of alkyl, hydroxyalkyl, and thioalkyl groups that influence π-stacking interactions in biological targets [5] [6].
C6-Decoration: Nucleophilic displacement of 6-chloro derivatives with piperazines, morpholines, or benzylamines in n-butanol at 100°C provides cationic substituents that enhance water solubility and H-bonding capacity. Structure-activity studies reveal that 6-(2-methoxybenzylamino) derivatives exhibit 3-6× enhanced antiproliferative activity against A549 cells (CC₅₀ = 1.5-3.3 μM) compared to unsubstituted analogs [6].
Table 2: Bioactivity Modulation via Pyrimidine Ring Functionalization
Position Modified | Functional Group Introduced | Biological Target | Key Activity Enhancement | Reference |
---|---|---|---|---|
C2 | 2-(2-Fluorobenzylamino) | CK2α kinase | IC₅₀ = 0.014 μM (vs 0.16 μM for parent) | [6] |
C5 | 5-Hydroxymethyl | VEGFR-2 | Binding free energy -9.8 kcal/mol | [1] |
C6 | 6-(2-Methoxybenzyloxy) | Cancer cell proliferation | CC₅₀ (A549) = 1.5 μM | [6] |
C2/C5 | 2-Amino-5-cyano | Xanthine oxidase | IC₅₀ < 1 μM | [5] |
Enzymatic catalysis enables stereocontrolled derivatization of 4-(4-pyrimidinyl)benzoic acid scaffolds under mild conditions, complementing traditional synthetic methods. Two principal strategies dominate:
Laccase-Mediated Oxidative Coupling: Fungal laccases (e.g., Trametes versicolor) catalyze the oxidation of electron-rich substituents on the pyrimidine ring in the presence of redox mediators. This facilitates C-C and C-O bond formation without protection of the carboxylic acid functionality. Key transformations include:
Ketoreductase-Catalyzed Asymmetric Reduction: Engineered ketoreductases (e.g., from Candida magnoliae) reduce prochiral ketones installed at the benzoic acid moiety's para-position. Using NADPH cofactor regeneration systems (glucose dehydrogenase), enantioselective synthesis of (R)-alcohol derivatives proceeds with >99% ee and 98% conversion at 50 g/L substrate concentration. Molecular dynamics reveal substrate binding occurs via π-π stacking between pyrimidine and enzyme aromatic residues (Tyr42, Phe285), positioning the ketone for hydride transfer [3].
Solvent engineering enhances enzymatic performance; choline dihydrogen phosphate-based natural deep eutectic solvents (NADES) maintain laccase activity at 30% v/v concentration while solubilizing hydrophobic substrates. Immobilization on epoxy-functionalized silica enables enzyme reuse for 15 cycles with <10% activity loss, demonstrating scalability for industrial production of stereoenriched derivatives.
Table 3: Enzymatic Systems for Stereoselective Derivitization
Enzyme Class | Source Organism | Reaction Type | Key Reaction Parameters | Stereoselectivity | Scale Demonstrated |
---|---|---|---|---|---|
Laccase | Trametes versicolor | Oxidative C-C coupling | TEMPO mediator, pH 5.0 acetate buffer | 85-92% ee (biaryls) | 200 mg scale |
Ketoreductase | Engineered E. coli | Asymmetric ketone reduction | NADPH, glucose/GDH, pH 7.0 phosphate | >99% ee (R-alcohols) | 50 g/L |
Lipase | Candida antarctica | Kinetic resolution of esters | Vinyl acetate, MTBE, 30°C | E > 200 | 5 mmol scale |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1